methyl 2-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)-4-(4-methylphenyl)-3-thiophenecarboxylate
Overview
Description
Methyl 2-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)-4-(4-methylphenyl)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C23H22N2O5S2 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 470.09701415 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
Heterocyclic Derivatives Synthesis : The preparation of heterocyclic ketenethioacetal derivatives, including reactions with nucleophilic reagents, showcases the versatility of these compounds in synthesizing a range of replacement products, demonstrating the compound's utility in organic synthesis (Tominaga, Morita, Matsuda, & Kobayashi, 1975).
Photochemical Degradation of Crude Oil Components : A study on the photochemical degradation of benzothiophene derivatives in aqueous solutions provides insights into the environmental fate of crude oil components, highlighting the importance of understanding chemical reactions under environmental conditions (Andersson & Bobinger, 1996).
Applications in Material Science
Azo Dyes Synthesis : Benzothiophene derivatives have been utilized in the synthesis of azo dyes, demonstrating good coloration and fastness properties on polyester, which could be significant for textile industry applications (Sabnis & Rangnekar, 1989).
Pharmaceutical and Biological Studies
Antitumor Properties : The synthesis and evaluation of fluorinated benzothiazoles highlight their potent cytotoxic activities in vitro, particularly against specific breast cancer cell lines. These studies underscore the potential of benzothiazole derivatives in developing new anticancer therapies (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).
Environmental Chemistry
Degradation Studies : Research into the photochemical degradation of benzothiophene derivatives sheds light on the environmental behavior of these compounds, with implications for understanding the ecological impact of oil spills and related pollutants (Andersson & Bobinger, 1996).
Properties
IUPAC Name |
methyl 2-[(3,5-dimethoxybenzoyl)carbamothioylamino]-4-(4-methylphenyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c1-13-5-7-14(8-6-13)18-12-32-21(19(18)22(27)30-4)25-23(31)24-20(26)15-9-16(28-2)11-17(10-15)29-3/h5-12H,1-4H3,(H2,24,25,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTWZEDICURAES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=S)NC(=O)C3=CC(=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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